molecular formula C21H28ClN3O4S B2766977 2-(2,3-Dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216828-77-1

2-(2,3-Dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2766977
CAS No.: 1216828-77-1
M. Wt: 453.98
InChI Key: KAIXOLRJLJYDBH-UHFFFAOYSA-N
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Description

The compound is a derivative of thieno[2,3-c]pyridine, which is a bicyclic compound containing a thiophene and a pyridine ring fused together . It has a carboxamide group attached to the pyridine ring and a dimethoxybenzamido group attached to the thiophene ring. These functional groups could potentially give this compound unique properties and reactivity.


Molecular Structure Analysis

The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The dimethoxybenzamido group could also participate in hydrogen bonding and other interactions.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing carboxamide group. These could potentially make the compound more reactive towards electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the carboxamide group could form hydrogen bonds, which could affect the compound’s solubility in different solvents .

Scientific Research Applications

Synthesis and Characterization

Research on compounds with similar structures involves intricate synthetic routes to create novel chemical entities with potential biological activities. For example, the synthesis of complex molecules often entails multiple steps, including condensation reactions, hydrolysis, and molecular docking studies, to explore their potential antimicrobial properties (Talupur, Satheesh, & Chandrasekhar, 2021). Such compounds are characterized using techniques like IR, NMR, Mass, and elemental analysis to confirm their structure.

Antimicrobial Evaluation

Compounds synthesized from similar molecular frameworks have been evaluated for their antimicrobial properties. This includes testing against various bacterial and fungal strains to identify potential therapeutic uses. For instance, the development of tetrahydrothieno[2,3-c]pyridine derivatives has shown promising antimycobacterial activity, with some derivatives displaying potent activity against Mycobacterium tuberculosis, highlighting their potential in treating bacterial infections (Nallangi et al., 2014).

Molecular Modification and Biological Evaluation

Molecular modification of known compounds leads to the synthesis of derivatives with enhanced biological activities. Through structural modification, researchers aim to improve the pharmacological profile of these compounds. This approach has been applied to create derivatives with significant antimycobacterial activity, indicating a potential avenue for developing new therapeutic agents against tuberculosis and other bacterial infections (Nallangi et al., 2014).

Antimicrobial and Antifungal Activities

The synthesis of novel compounds based on the thieno[2,3-c]pyridine scaffold also explores their antimicrobial and antifungal activities. By examining the biological effects of these synthesized compounds, researchers can identify potential new treatments for microbial and fungal infections. The antimicrobial screening has shown that many of these novel compounds have good antibacterial and antifungal activities, comparable to standard drugs used as references (Hossan et al., 2012).

Future Directions

Future research could focus on exploring the biological activity of this compound and its derivatives. Given the interesting structure and functional groups, it could potentially be a candidate for drug development .

Properties

IUPAC Name

2-[(2,3-dimethoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S.ClH/c1-20(2)10-12-14(17(22)25)19(29-16(12)21(3,4)24-20)23-18(26)11-8-7-9-13(27-5)15(11)28-6;/h7-9,24H,10H2,1-6H3,(H2,22,25)(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIXOLRJLJYDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=C(C(=CC=C3)OC)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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